molecular formula C15H15F3N2O3 B2367499 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1226430-22-3

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2367499
CAS No.: 1226430-22-3
M. Wt: 328.291
InChI Key: YJSQEVOMSYTYFT-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a hydroxyethyl group attached to a furan ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can be synthesized through a multi-step process involving the following key steps:

    Synthesis of 2-(5-methylfuran-2-yl)ethanol: This intermediate can be prepared by the reduction of 2-(5-methylfuran-2-yl)acetaldehyde using a suitable reducing agent such as sodium borohydride.

    Formation of 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)urea: The intermediate 2-(5-methylfuran-2-yl)ethanol is reacted with isocyanate to form the urea derivative.

    Introduction of the Trifluoromethyl Group: The final step involves the reaction of the urea derivative with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyethyl and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and modulating their signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can be compared with other similar compounds, such as:

    1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-chlorophenyl)urea: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to variations in reactivity and activity.

Properties

IUPAC Name

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3/c1-9-2-7-13(23-9)12(21)8-19-14(22)20-11-5-3-10(4-6-11)15(16,17)18/h2-7,12,21H,8H2,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSQEVOMSYTYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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